Benzyloxyacetaldehyde
Overview
Description
Benzyloxyacetaldehyde is a chemical compound related to the family of aromatic aldehydes. It is studied in various chemical reactions and is known for its role in synthetic chemistry.
Synthesis Analysis
Benzyloxyacetaldehyde can be synthesized through various methods. One such method involves the catalytic reaction of aromatic aldehydes with methoxy and dimethoxy acetaldehyde (Demir et al., 2003). Another approach is the asymmetric intermolecular oxidative dehydrogenative α-alkylation of aldehydes using molecular oxygen as an oxidant (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of Benzyloxyacetaldehyde and its derivatives can be complex. For instance, the crystal structure of dimethylaluminum N-phenylbenzimidate dimer, a catalyst for polymerization of acetaldehyde derivatives, has been determined, providing insight into molecular configurations (Kai et al., 1971).
Chemical Reactions and Properties
Benzyloxyacetaldehyde participates in various chemical reactions. For instance, gold-catalyzed reactions of 2-(ynol)aryl aldehydes, including derivatives of benzyloxyacetaldehyde, have been investigated, leading to the formation of benzochromanes and benzobicyclo[n.3.1]acetals (Liu & Hammond, 2010).
Physical Properties Analysis
The physical properties of benzyloxyacetaldehyde derivatives can be studied through various analytical techniques. For example, pyrolysis GC-MS and FTIR have been used to study the formation of benzaldehyde from phenylacetaldehyde, shedding light on the thermal behavior and stability of these compounds (Chu & Yaylayan, 2008).
Scientific Research Applications
Benzaldehyde lyase from Pseudomonas fluorescens has been shown to catalyze enantioselective carboligation of aromatic aldehydes with methoxy and dimethoxy acetaldehyde, offering insights into enzyme-catalyzed reactions and synthesis pathways (Demir et al., 2003).
A method for producing tert-butyl peroxyacetals from benzyl, allyl, and propargyl ethers using iron-catalyzed CH bond functionalization has been developed, with implications for the synthesis of peroxyorthoesters (Iwata et al., 2012).
Gold-catalyzed cascade annulations of 2-(ynol)aryl aldehydes have been utilized for the facile synthesis of benzochromanes and benzobicyclo[n.3.1]acetals, suggesting new approaches in organic synthesis (Liu et al., 2010).
A simple and versatile method for the synthesis of acetals from aldehydes and ketones using bismuth triflate has been established, enabling the conversion of carbonyl compounds to 1,3-dioxolane without benzene (Leonard et al., 2002).
Pd catalysts have shown high activity and selectivity for benzyl alcohol oxidation, relevant to pharmaceutical and agricultural industries (Chan-Thaw et al., 2018).
A fluorescence probe, BD-CHO, has been effective in detecting formaldehyde levels in living cells, kidney tissues, and Daphnia magna, aiding in studies related to formaldehyde in biological processes (Yang et al., 2018).
Benzyloxyacetaldehyde (2(Phenylmethoxy)acetaldehyde) has been identified as a versatile aldehyde in chemical synthesis (MacDonald & Beauchemin, 2014).
Aerobic alcohol oxidation using a CuI/TEMPO catalyst system presents a green method for converting benzyl alcohols to aldehydes in undergraduate organic chemistry labs (Hill et al., 2013).
Diastereoselective synthesis of (-)--multistriatin from benzyloxyacetaldehyde (3) and chiral boronate 4 has been achieved with high isomeric purity (Hoffmann & Helbig, 1981).
Safety And Hazards
properties
IUPAC Name |
2-phenylmethoxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOAHXEQXMCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209468 | |
Record name | (Phenylmethoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)acetaldehyde | |
CAS RN |
60656-87-3 | |
Record name | (Benzyloxy)acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60656-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Phenylmethoxy)acetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060656873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Phenylmethoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (phenylmethoxy)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Benzyloxy)acetaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT739FGS9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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